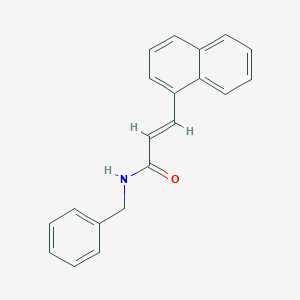

N-benzyl-3-(1-naphthyl)acrylamide

Description

N-Benzyl-3-(1-naphthyl)acrylamide is an acrylamide derivative characterized by a benzyl group attached to the amide nitrogen and a 1-naphthyl substituent at the β-position of the acrylamide backbone. The 1-naphthyl group introduces steric bulk and extended π-conjugation, which may influence reactivity, solubility, and intermolecular interactions. Below, we compare this compound with structurally related acrylamides, focusing on synthesis, physicochemical properties, and functional group effects.

Properties

Molecular Formula |

C20H17NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(E)-N-benzyl-3-naphthalen-1-ylprop-2-enamide |

InChI |

InChI=1S/C20H17NO/c22-20(21-15-16-7-2-1-3-8-16)14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-14H,15H2,(H,21,22)/b14-13+ |

InChI Key |

PARLOZNGHNIMPW-BUHFOSPRSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC3=CC=CC=C32 |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-benzyl-3-(1-naphthyl)acrylamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with acrylamide functionalities can act as Michael acceptors, which are known to modify cysteine residues in proteins, potentially leading to the inhibition of cancer cell proliferation. For instance, a related study demonstrated that acrylamide derivatives could inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Mechanism of Action

The mechanism involves covalent modification of specific cysteine residues within target proteins. The acrylamide group facilitates this reaction, making it a valuable scaffold for developing new anticancer drugs. The reactivity of this compound can be enhanced through structural modifications to optimize its binding affinity and selectivity towards target proteins .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. For example, copolymers formed with this compound have shown improved performance in applications requiring high durability and resistance to environmental stressors .

Nanocomposite Materials

Recent studies have explored the use of this compound in the development of nanocomposite materials. These materials exhibit enhanced electrical and thermal conductivity, making them suitable for applications in electronics and aerospace industries. The naphthyl group contributes to π-π stacking interactions, which can improve the overall structural integrity of the composites .

Analytical Chemistry

Chromatographic Applications

The compound has been employed in high-performance liquid chromatography (HPLC) as a stationary phase modifier. Its unique structure allows for better separation of complex mixtures, particularly in enantiomeric separations where selectivity is crucial. Studies have demonstrated that incorporating this compound into stationary phases significantly enhances resolution compared to traditional materials .

Case Studies

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Analogs (Table 1):

*Calculated based on formula C₁₉H₁₇NO.

Structural Insights :

- Aromatic Substituents : The 1-naphthyl group in the target compound is bulkier than phenyl or substituted phenyl groups (e.g., dihydroxyphenyl in ), likely reducing solubility in polar solvents but enhancing π-π stacking in solid-state or receptor interactions.

- N-Substituents : Benzyl groups (as in the target and ) contribute to lipophilicity, whereas tert-butyl () or p-tolyl () groups alter steric hindrance and electronic effects.

Challenges :

- Steric hindrance from the 1-naphthyl group may lower yields compared to less bulky substituents.

Physicochemical Properties

Spectroscopic Data (Table 2):

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-3-(1-naphthyl)acrylamide, and how are reaction conditions optimized?

- Methodology :

- The compound is synthesized via nucleophilic addition or condensation reactions. A typical route involves reacting 1-naphthaldehyde with cyanoacetamide derivatives in ethanol under reflux (e.g., 3 h at 80°C) with catalytic piperidine .

- Solvent choice (e.g., absolute ethanol), temperature control (reflux conditions), and stoichiometric ratios are critical to minimize side products like unreacted aldehydes or polymerization by-products .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Aldol Condensation | 1-naphthaldehyde, cyanoacetamide, ethanol, piperidine | 54–65% | ≥95% |

| Purification | Recrystallization (ethanol) | — | ≥98% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm stereochemistry and substituent positions. For example, the (E)-isomer shows characteristic coupling constants (J = 15.6 Hz for trans-alkene protons) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 283.91 [M+H]⁺) validate molecular weight .

- High-Resolution Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .

Q. What are the primary biological targets or applications of this compound?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays or cytotoxicity via MTT assays (IC₅₀ values reported in µM ranges) .

- Apoptosis markers : Western blotting for caspase-3/9 activation and flow cytometry for Annexin V staining .

- Current Findings :

- Exhibits moderate activity against cancer cell lines (e.g., HeLa, MCF-7) but requires structural optimization for selectivity .

Q. How do structural modifications (e.g., substituents on benzyl/naphthyl groups) influence bioactivity?

- Methodology :

- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to enhance binding to hydrophobic enzyme pockets .

- Case Example : N-Methylation of the benzylamine moiety reduces polarity, improving blood-brain barrier penetration in neuroactivity studies .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in biological activity across cell lines?

- Methodology :

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic BAX vs. downregulation of BCL-2) .

- Metabolic stability assays : Liver microsome studies (e.g., rat/human CYP450 isoforms) to assess compound degradation rates .

- Contradiction Resolution :

- Variability in IC₅₀ values may arise from differences in cellular uptake (measured via LC-MS intracellular concentration assays) or efflux pump expression (e.g., P-gp) .

Q. How can reaction yields be improved while minimizing toxic by-products?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling points and reduced environmental impact .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes reaction rate without decomposition |

| Catalyst (piperidine) | 3–5 mol% | Balances rate and by-product formation |

Q. What advanced biomarkers or models are suitable for assessing long-term toxicity?

- Methodology :

- Hemoglobin Adducts (AAVal/GAVal) : Measure acrylamide-glycidamide adducts via LC-MS/MS; lifetime ~110 days in humans .

- In vivo models : Rodent studies with transplacental exposure protocols (e.g., maternal dosing, fetal weight/morphology analysis) .

- Recent Findings :

- Glycidamide (metabolite) shows mutagenic signatures in tumor genomes (e.g., TP53 mutations), linking acrylamide to pan-cancer risk .

Q. How do stereochemical variations (E/Z isomers) affect pharmacological properties?

- Methodology :

- Chiral HPLC : Resolve isomers using cellulose-based columns (e.g., Chiralpak IC) .

- Docking Simulations : Compare binding affinities of (E)- vs. (Z)-isomers to target proteins (e.g., COX-2) using AutoDock Vina .

- Data :

| Isomer | LogP | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| (E) | 3.2 | 1.8 µM |

| (Z) | 3.0 | 5.4 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.